N,N'-(1,2-Propylene)thiourea-d6
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a molecule that is chemically similar to its unlabeled counterpart but has a greater mass. The significance of this seemingly simple modification is profound and wide-ranging.
In modern chemical science, stable isotope-labeled compounds are indispensable for a variety of applications:
Mechanistic and Kinetic Studies: The introduction of a heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. By studying this effect, researchers can gain deep insights into the transition states and mechanisms of reactions. symeres.com
Metabolic Research: Labeled compounds act as tracers, allowing scientists to follow their journey through complex biological systems. This is crucial for understanding metabolic pathways, nutrient distribution, and the biotransformation of drugs and other xenobiotics. silantes.comdiagnosticsworldnews.com
Quantitative Analysis: In analytical techniques like mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards. Because they co-elute with the analyte of interest and have nearly identical ionization efficiencies, they enable highly accurate and precise quantification. diagnosticsworldnews.com
Structural Biology: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography benefit from isotopic labeling, which can enhance spectral resolution and provide more detailed information about the three-dimensional structures of biomolecules. silantes.comsilantes.com
Environmental and Agrochemical Research: Stable isotopes are used to trace the fate of agrochemicals in the environment, providing valuable data on their persistence, degradation, and impact on ecosystems. symeres.com
Fundamental Principles and Unique Characteristics of Deuterium in Molecular Systems
Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, in contrast to the single proton in the nucleus of protium (B1232500) (¹H), the most common hydrogen isotope. fiveable.mewpmucdn.com This additional neutron approximately doubles the mass of the hydrogen atom, leading to several unique characteristics that are exploited in molecular systems. vedantu.com
Key properties and principles of deuterium include:
Increased Mass: The most fundamental difference is its greater mass. This leads to lower vibrational frequencies in chemical bonds compared to protium, resulting in stronger bonds. vedantu.comchemeurope.com
Kinetic Isotope Effect (KIE): Because C-D bonds are stronger and vibrate at a lower frequency than C-H bonds, more energy is required to break them. This often results in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction, a primary KIE.
Distinct Spectroscopic Signature: The difference in mass and nuclear spin (spin +1 for deuterium versus +1/2 for protium) leads to distinct signals in various spectroscopic techniques. wpmucdn.com In NMR spectroscopy, deuterium is "silent" under conditions used for proton NMR, which can simplify complex spectra. fiveable.me Infrared (IR) spectroscopy can also easily differentiate between C-H and C-D bonds due to their different absorption frequencies. wpmucdn.com
Non-Radioactive Nature: As a stable isotope, deuterium is non-radioactive, making it safe for use in a wide range of studies, including those involving biological systems and human subjects. diagnosticsworldnews.comcreative-proteomics.com
Contextualization of N,N'-(1,2-Propylene)thiourea-d6 within the Landscape of Deuterated Thiourea (B124793) Derivatives
Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities and applications in synthetic chemistry. nih.govnih.gov They are known to be intermediates in the synthesis of various heterocyclic compounds. nih.gov The deuteration of thiourea derivatives, creating compounds like this compound, enhances their utility, particularly in analytical and research settings.
This compound is a deuterated analog of N,N'-(1,2-Propylene)thiourea. The "-d6" designation indicates that six hydrogen atoms in the propylene (B89431) backbone have been replaced with deuterium atoms. This specific labeling pattern makes it an excellent internal standard for quantitative analysis of its unlabeled counterpart, Propylene thiourea, which is a compound of interest in various fields.
The primary application of this compound lies in its use as an internal standard in mass spectrometry-based analytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be clearly distinguished from the unlabeled compound in a mass spectrometer, enabling precise and accurate quantification. It is also used as an intermediate in various organic chemical reactions, such as in the preparation of aryl 2-iminoimidazoline derivatives. pharmaffiliates.combiomart.cn
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₂D₆N₂S |
| Molecular Weight | 122.22 g/mol clearsynth.com |
| Appearance | Pale Yellow Solid pharmaffiliates.com |
| Storage | 2-8°C Refrigerator pharmaffiliates.com |
| Isotopic Enrichment | 98 atom % D cdnisotopes.com |
| CAS Number (Unlabeled) | 2122-19-2 clearsynth.com |
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
122.22 g/mol |
IUPAC Name |
4,4,5-trideuterio-5-(trideuteriomethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C4H8N2S/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7)/i1D3,2D2,3D |
InChI Key |
NGZJXCFNBVJLQN-LIDOUZCJSA-N |
Synonyms |
4-Methylimidazolidine-2-thione-d6; 5-Methyl-2-imidazoline-2-thiol-d6; 4-Methyl-2-imidazoline-2-thiol-d6; 4-Methyl-2-imidazolidinethione-d6; Proplene Thiourea-d6 |
Origin of Product |
United States |
Synthetic Methodologies for N,n 1,2 Propylene Thiourea D6
Strategies for Controlled Deuterium (B1214612) Incorporation
The introduction of deuterium into a target molecule can be achieved at different stages of the synthesis, either by building the molecule from already deuterated precursors or by exchanging hydrogen for deuterium on a pre-existing scaffold.
One common strategy for deuterium labeling involves the use of deuterated reagents and solvents that act as the deuterium source. In the context of N,N'-(1,2-Propylene)thiourea-d6 synthesis, this approach often relies on hydrogen isotope exchange (HIE) reactions, where C-H bonds are converted to C-D bonds. chem-station.com
Deuterated water (D₂O) and deuterated alcohols (e.g., methanol-d₄) are frequently used as deuterium sources, often in the presence of a catalyst. nih.govmdpi.com For instance, a pre-synthesized, unlabeled N,N'-(1,2-Propylene)thiourea molecule could potentially undergo H-D exchange at the propylene (B89431) C-H positions under specific catalytic conditions. The efficiency of this exchange is highly dependent on the reactivity of the C-H bonds and the chosen catalytic system. While seemingly direct, achieving complete and selective deuteration on a complex molecule without side reactions can be challenging and often requires extensive optimization. musechem.com
Transition metal catalysis is a powerful tool for facilitating deuterium incorporation with high efficiency and selectivity. chem-station.com Catalysts based on iridium, rhodium, ruthenium, and palladium are widely employed for HIE reactions. nih.govresearchgate.net These methods are particularly effective for deuterating N-heterocycles, which are structurally related to the cyclic thiourea (B124793) core of the target molecule. acs.orgstrath.ac.uk
Iridium complexes, such as [IrCl(COD)(IMes)], have demonstrated high efficacy in catalyzing the deuteration of various N-heterocyclic scaffolds. nih.gov The process typically involves the activation of C-H bonds by the metal center, followed by an exchange with deuterium from a source like D₂ gas or a deuterated solvent. princeton.edu The addition of a base, such as sodium methoxide (B1231860) (NaOMe), has been shown to dramatically enhance the efficiency of deuteration in some iridium-catalyzed systems. nih.gov This catalytic pathway could be applied to N,N'-(1,2-Propylene)thiourea to achieve the desired d6-labeling.
Table 1: Common Transition Metal Catalysts for Hydrogen Isotope Exchange (HIE)
| Catalyst Type | Common Metals | Deuterium Source | Key Features |
|---|---|---|---|
| Homogeneous | Iridium (Ir), Rhodium (Rh) | D₂ gas, Deuterated Solvents | High selectivity, mild reaction conditions. acs.orgdntb.gov.ua |
| Heterogeneous | Palladium on Carbon (Pd/C) | D₂O, D₂ gas | Catalyst is easily recoverable, environmentally benign. mdpi.com |
Perhaps the most direct and unambiguous method for synthesizing this compound is to build the molecule from a deuterated precursor. This bottom-up approach ensures that the deuterium atoms are located at the desired positions with high isotopic enrichment from the outset.
The key intermediate for this route is 1,2-diaminopropane-d6. The synthesis of this precursor would likely start from a simple, commercially available deuterated C3 building block. A plausible synthetic pathway involves:
Ammonolysis of a Deuterated Precursor : Starting with 1,2-dichloropropane-d6, a reaction with ammonia (B1221849) (ammonolysis) can yield the desired 1,2-diaminopropane-d6. wikipedia.org This mirrors the industrial synthesis of the unlabeled compound.
Reduction of a Deuterated Dinitrile or Diamide : An alternative route to the deuterated diamine could involve the reduction of a suitable precursor like a deuterated malononitrile (B47326) or succinamide (B89737) derivative using a strong reducing agent.
Once 1,2-diaminopropane-d6 is obtained, the final cyclization step to form the thiourea ring is typically straightforward. This is generally achieved by reacting the diamine with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene (B130339) (CSCl₂), in a suitable solvent. nih.govorganic-chemistry.org This method provides excellent control over the location and level of deuterium incorporation.
Mechanistic Investigations of Deuterium Labeling Reactions in Thiourea Synthesis
Understanding the mechanism of deuterium labeling is crucial for optimizing the reaction and achieving the desired outcome. Deuterium labeling experiments themselves are a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond. chem-station.comresearchgate.net
In metal-catalyzed HIE pathways, the mechanism generally proceeds through several key steps:
C-H Activation : The catalyst first interacts with the substrate, leading to the cleavage of a C-H bond. This is often the rate-determining step. researchgate.net
Oxidative Addition/Reductive Elimination : The substrate's C-H bond adds to the metal center. The metal center then facilitates the exchange of hydrogen for deuterium, which is typically supplied by a deuterated solvent or D₂ gas coordinated to the metal. nih.gov
Product Release : A C-D bond is formed, and the deuterated molecule is released from the catalyst, allowing the catalytic cycle to repeat.
For syntheses using deuterated precursors, the mechanism is simply the standard reaction pathway for thiourea formation. For example, the reaction of a diamine with carbon disulfide proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes with the elimination of hydrogen sulfide (B99878) to yield the cyclic thiourea. nih.gov
Optimization of Reaction Conditions for Isotopic Purity and Yield of this compound
Achieving both high isotopic purity (>98%) and high chemical yield is the primary goal in the synthesis of labeled compounds. The optimization of reaction conditions is therefore a critical step. acs.orgscilit.com Key parameters that must be carefully controlled include the choice of catalyst, solvent, temperature, and reaction time.
When using HIE methods, several factors are paramount:
Catalyst Loading : The amount of catalyst must be sufficient to drive the reaction to completion but minimized to reduce costs and potential side reactions.
Deuterium Source : The deuterium source (e.g., D₂O) must be of high isotopic purity and is typically used in large excess to drive the equilibrium towards the deuterated product.
Temperature and Time : Reaction temperature and duration must be carefully balanced. Higher temperatures can increase the rate of exchange but may also lead to thermal decomposition, reduced selectivity (scrambling of deuterium to unintended positions), or racemization if the molecule is chiral. acs.org
Additives : As seen in iridium catalysis, the presence of a base can significantly accelerate the rate of H-D exchange and improve the final level of deuteration. nih.gov
For precursor-based syntheses, optimization focuses on maximizing the yield of each step while preventing any loss of the deuterium label. This involves standard organic synthesis optimization, such as choosing appropriate solvents, controlling stoichiometry, and employing efficient purification techniques like chromatography or recrystallization to isolate the final product with high chemical and isotopic purity. acs.org
Table 2: Parameters for Optimization in Deuteration Synthesis
| Parameter | Influence on Isotopic Purity | Influence on Chemical Yield | Considerations |
|---|---|---|---|
| Catalyst Choice | High; determines selectivity and efficiency of H/D exchange. | High; an efficient catalyst increases reaction rate and conversion. | Cost, air-stability, and functional group tolerance of the catalyst. nih.gov |
| Reaction Temperature | Moderate; too high can cause D/H scrambling. | High; higher temperature generally increases reaction rate. | Balance between reaction rate and potential for side reactions or degradation. |
| Reaction Time | High; sufficient time is needed for complete exchange. | High; must be long enough for reaction completion. | Excessively long times can lead to side products. |
| Purity of D Source | High; directly impacts the maximum achievable isotopic purity. | Low; generally does not affect yield directly. | Use of highly enriched D₂O or D₂ gas is critical. |
| Solvent/Base | High; can influence catalyst activity and reaction mechanism. | Moderate; solvent choice can affect solubility and reaction rates. | The solvent should not interfere with the reaction or undergo exchange itself unless intended. |
Mechanistic Elucidation Via Isotopic Labeling with N,n 1,2 Propylene Thiourea D6
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). For hydrogen/deuterium (B1214612) substitution, this is kH/kD. The magnitude of the KIE provides invaluable insight into the reaction mechanism, particularly the rate-determining step and the nature of the transition state. escholarship.org
Analysis of Primary Kinetic Isotope Effects for Rate-Determining Step Identification
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. A normal primary KIE (kH/kD > 1) is a strong indicator that the C-H bond is cleaved in the rate-limiting step. uoc.gr
To illustrate, consider a hypothetical base-mediated oxidation of N,N'-(1,2-Propylene)thiourea where a C-H bond on the propylene (B89431) backbone is abstracted in the rate-determining step. By comparing the reaction rates of the standard compound and N,N'-(1,2-Propylene)thiourea-d6, a primary KIE can be determined.
Table 1: Hypothetical Rate Constants and Primary KIE for the Oxidation of N,N'-(1,2-Propylene)thiourea This table presents illustrative data for a hypothetical reaction to demonstrate the principle of primary KIE analysis.
| Compound | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Primary KIE (kH/kD) |
| N,N'-(1,2-Propylene)thiourea | 3.2 x 10⁻⁴ | 6.8 |
| This compound | 4.7 x 10⁻⁵ |
A hypothetical observed KIE of approximately 6.8, as shown in Table 1, would strongly support a mechanism where the C-H bond at a deuterated position is broken during the slowest step of the reaction.
Exploration of Secondary Kinetic Isotope Effects for Transition State Characterization
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the reaction but is located near the reacting center. wikipedia.org These effects are typically much smaller than primary KIEs but are highly informative about changes in hybridization and the steric environment of the transition state. wikipedia.orgescholarship.org
An α-secondary KIE is observed when the isotope is on the carbon atom undergoing a change in coordination. For example, if a reaction involves a change from sp3 hybridization (tetrahedral) in the reactant to sp2 hybridization (trigonal planar) in the transition state, a normal KIE (kH/kD > 1.0, typically 1.1-1.2) is expected. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1.0, typically 0.8-0.9). wikipedia.org
Imagine a reaction where the thiocarbonyl group (C=S) of N,N'-(1,2-Propylene)thiourea acts as an electrophile. The use of this compound, with deuterium atoms on the carbon adjacent (alpha) to the thiourea (B124793) ring, can reveal details about the transition state.
Table 2: Hypothetical Secondary KIE for Nucleophilic Addition to N,N'-(1,2-Propylene)thiourea This table presents illustrative data for a hypothetical reaction to demonstrate the principle of secondary KIE analysis.
| Reaction Type | Reactant Hybridization (α-carbon) | Transition State Hybridization (α-carbon) | Expected kH/kD | Hypothetical Observed kH/kD |
| SN1-like | sp3 | sp2-like (carbocation) | > 1 | 1.15 |
| SN2-like | sp3 | sp3 | ≈ 1 | 1.02 |
If a nucleophilic attack at a neighboring site caused rehybridization at the labeled carbon, the observed SKIE would help characterize the transition state geometry, as illustrated in the hypothetical data in Table 2.
Deuterium Tracer Studies for Pathway Mapping in Organic Transformations
Beyond influencing reaction rates, isotopes serve as labels or tracers to map the journey of atoms and functional groups through a reaction sequence. nih.govresearchgate.net In a deuterium tracer study, a deuterated reactant like this compound is introduced, and the position of the deuterium atoms in the final product(s) is determined, typically using mass spectrometry or NMR spectroscopy. nih.gov
This method is invaluable for distinguishing between proposed mechanistic pathways. For instance, in a complex rearrangement reaction, this compound could be used to track the fate of the propylene backbone. If the reaction proceeds through an intermediate where the backbone fragments and recombines, the deuterium atoms might "scramble" and appear at different positions in the product than predicted by a more direct intramolecular rearrangement. Analyzing the product structure reveals which pathway was operative.
Probing Dynamic Processes and Conformational Changes with Deuterium Labeling
Deuterium labeling is also a sophisticated tool for studying dynamic processes such as conformational changes or fluxional behavior in molecules. The substitution of hydrogen with deuterium can subtly alter conformational equilibria. These small changes can be detected and quantified using advanced NMR techniques, like Nuclear Overhauser Effect (NOE) spectroscopy.
For a cyclic molecule like N,N'-(1,2-Propylene)thiourea, the five-membered ring can adopt several "envelope" or "twist" conformations. The energy barrier between these conformations could be investigated by synthesizing specific deuterated isotopomers. By measuring temperature-dependent NMR spectra of this compound, one could potentially determine the activation energy for ring-flipping and how isotopic substitution influences the preference for one conformation over another. This information provides a detailed picture of the molecule's dynamic behavior in solution. nih.gov
Coordination Chemistry of N,n 1,2 Propylene Thiourea D6 and Its Metal Complexes
Investigation of Ligand-Metal Coordination Modes and Binding Affinities
The coordination of N,N'-(1,2-Propylene)thiourea to metal ions is primarily expected to occur through the sulfur atom, which is the most common mode for thiourea-type ligands. mdpi.com The sulfur atom acts as a soft donor, forming stable complexes with soft metal ions like Cu(I), Ag(I), and Hg(II). nih.govunizar.es Coordination to borderline and hard metal ions such as Ni(II), Co(II), and Zn(II) is also well-documented. nih.govacs.org
The binding affinity of N,N'-(1,2-Propylene)thiourea-d6 with different metal ions will be governed by the Hard and Soft Acids and Bases (HSAB) principle. The strength of the metal-sulfur bond is a key factor, and this can be influenced by the electronic and steric properties of the ligand and the metal ion.
Role of Deuteration in Modulating Ligand-Metal Interactions
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can have subtle but measurable effects on ligand-metal interactions. psu.edu While it is not expected to alter the fundamental coordination mode (i.e., binding through sulfur), it can influence the dynamics and energetics of the system.
The primary impact of deuteration is on the vibrational frequencies of the molecule. psu.edu The C-D and N-D bonds in this compound will vibrate at lower frequencies than the corresponding C-H and N-H bonds in the non-deuterated form. This can be observed using infrared (IR) and Raman spectroscopy and serves as a useful tool for characterizing deuterated compounds. psu.edu
Furthermore, deuteration can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. acs.org If a C-H or N-H bond is broken or formed in the rate-determining step of a reaction involving the metal complex, the deuterated analogue will react at a different rate. This can provide valuable insights into reaction mechanisms. thalesnano.com While the direct impact on binding affinities is generally small, these kinetic and vibrational changes are significant for detailed mechanistic and spectroscopic studies. rsc.org
Structural Characterization of this compound Metal Complexes
The structural characterization of metal complexes of N,N'-(1,2-Propylene)thiourea reveals a variety of coordination geometries, which are anticipated to be similar for the deuterated analogue. X-ray crystallography studies on related N,N'-substituted thiourea (B124793) complexes have shown the formation of monometallic species with distorted tetrahedral, trigonal planar, and square planar geometries. rsc.orgworktribe.com
For instance, copper(I) and zinc(II) complexes often adopt a distorted tetrahedral geometry, while nickel(II) and copper(II) can form square planar complexes. rsc.orgworktribe.com The specific geometry is influenced by the metal-to-ligand ratio, the nature of the counter-ion, and the solvent used in the synthesis.
Below is a table summarizing representative structural data for metal complexes of non-deuterated N,N'-substituted thioureas, which can be considered as a model for the deuterated complexes.
| Complex | Metal Ion | Coordination Geometry | Reference |
| [(L)₂Cu]ClO₄ | Cu(I) | Distorted Tetrahedral | rsc.orgworktribe.com |
| (L)₂Zn₂ | Zn(II) | Distorted Tetrahedral | rsc.orgworktribe.com |
| (L)₂Ni₂ | Ni(II) | Square Planar | rsc.orgworktribe.com |
| [(L)₂CuCl₂] | Cu(II) | Square Planar | rsc.orgworktribe.com |
| [(L)CuClO₄] | Cu(I) | Trigonal Planar | rsc.orgworktribe.com |
(L represents a generic N,N'-substituted thiourea ligand)
Electronic Structure Analysis and Bonding in Deuterated Thiourea Coordination Compounds
The electronic structure of thiourea metal complexes is characterized by the donation of electron density from the sulfur atom's lone pair to the metal center, forming a sigma (σ) bond. nih.gov The nature of this bond can be further understood through spectroscopic techniques and theoretical calculations.
Sulfur K-edge X-ray absorption spectroscopy (XAS) is a powerful tool for probing the electronic structure of sulfur-containing compounds. nih.gov Studies on thiourea complexes of Zn(II), Co(II), and Ni(II) have used this technique to quantify the covalency of the metal-sulfur bond. nih.gov For instance, the covalency of the Ni(II)-S bond was found to be at most 21%, while that of the Co(II)-S bond was around 9%. nih.gov
The electronic structure of the coordinated thiourea ligand is altered upon complexation, which can be observed through changes in IR spectra. nih.gov While deuteration itself has a negligible direct effect on the electronic ground state, the resulting changes in vibrational modes can be a useful spectroscopic marker. psu.edu
Exploration of Reactivity Profiles of Deuterated Thiourea Metal Complexes
The reactivity of metal complexes of this compound is expected to be similar to that of their non-deuterated counterparts, with potential differences arising from the kinetic isotope effect. acs.org These complexes can participate in various reactions, including ligand exchange, redox reactions, and catalytic processes.
The presence of the deuterium labels can be particularly useful in studying the mechanisms of these reactions. For example, in a reaction where a proton transfer from the propylene (B89431) backbone is involved, the use of the deuterated ligand would allow for the determination of the KIE, providing evidence for the involvement of that specific C-H/C-D bond in the reaction pathway. thalesnano.com
The versatility of thiourea-based ligands and their metal complexes has led to their exploration in various applications, including catalysis and materials science. tandfonline.comnih.gov The insights gained from studying the reactivity of deuterated complexes can contribute to the rational design of new catalysts and functional materials.
Organocatalytic Applications and Mechanistic Insights with N,n 1,2 Propylene Thiourea D6 Analogues
Function of Thiourea (B124793) Scaffolds as Hydrogen Bond Donor Catalysts
Thiourea and its derivatives are prominent in organocatalysis due to their capacity to act as potent hydrogen bond donors. nih.gov This ability is central to their catalytic function, allowing them to activate electrophilic substrates through non-covalent interactions. wikipedia.org The two N-H protons on the thiourea scaffold can form a bidentate, clamp-like hydrogen bonding interaction with hydrogen bond acceptors, such as the oxygen atom of a carbonyl group or the nitrogen atom of an imine. wikipedia.orgnih.gov This dual hydrogen bonding pre-organizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. researchgate.net
Thioureas are generally more acidic and thus stronger hydrogen-bond donors than their urea (B33335) counterparts. wikipedia.org This enhanced acidity is not simply due to the electronegativity difference between sulfur and oxygen but is attributed to the larger effective steric size of the sulfur atom. wikipedia.org The catalytic activity can be further tuned by introducing electron-withdrawing groups onto the aryl rings of the thiourea backbone, which increases the acidity of the N-H protons and strengthens the hydrogen bonds. nih.gov
The advantages of thiourea-based organocatalysts are numerous:
They are metal-free and thus considered "green" and sustainable catalysts. wikipedia.org
They operate under mild and nearly neutral conditions, tolerating a wide range of functional groups. wikipedia.org
Their synthesis is often straightforward and inexpensive. wikipedia.org
They are typically stable and easy to handle, not requiring inert atmospheres. wikipedia.org
Thiourea catalysts have been successfully employed in a variety of reactions, including Michael additions, Diels-Alder reactions, Friedel-Crafts alkylations, and aza-Henry reactions. nih.govnih.gov In some cases, thiourea can act as a bifunctional catalyst, functioning not only as a hydrogen bond donor to activate an electrophile but also as a Brønsted base to deprotonate a nucleophile, thereby facilitating the reaction through a concerted pathway. acs.org
Mechanistic Interrogations of Catalytic Cycles Using Deuterium (B1214612) Labeling Experiments
The precise nature of the interactions within a catalytic cycle can be challenging to elucidate. Deuterium labeling experiments, utilizing compounds like N,N'-(1,2-Propylene)thiourea-d6, serve as a powerful technique for mechanistic investigation. nih.gov By replacing specific protons with deuterium atoms, chemists can track the involvement of these positions in bond-breaking and bond-forming steps and measure kinetic isotope effects (KIEs).
Identification of Substrate Activation Modes and Transition State Architectures
Deuterium labeling is instrumental in distinguishing between different possible reaction pathways. For instance, in reactions catalyzed by thioureas, a key mechanistic question is whether the catalyst acts purely as a hydrogen bond donor or as a Brønsted acid, protonating the substrate. acs.org
A combined experimental and computational study on pyranylation and 2-deoxygalactosylation catalyzed by a cationic thiourea organocatalyst employed deuterium labeling to probe the mechanism. nih.gov The studies helped identify two distinct pathways: one involving dual hydrogen bond activation in a concerted fashion and another involving Brønsted acid catalysis, which proceeds stepwise through an oxocarbenium intermediate. nih.govresearchgate.net Similarly, in the tetrahydropyranylation of alcohols catalyzed by Schreiner's thiourea, experiments with deuterated alcohols provided evidence supporting a Brønsted acid mechanism over a purely hydrogen-bonding one. acs.org
Spectroscopic and deuterium labeling studies have also revealed that in certain systems, a C-H bond from the catalyst itself can be directly involved in activating a substrate's carbonyl group through hydrogen bonding. researchgate.net These experiments provide crucial data that, when combined with computational modeling, allows for the detailed mapping of transition state geometries and the identification of the rate-determining step in the catalytic cycle. nih.gov
Influence of Deuteration on Catalytic Efficiency and Stereoselectivity
The replacement of hydrogen with deuterium at a site involved in the rate-determining step of a reaction typically leads to a decrease in the reaction rate, a phenomenon known as the primary kinetic isotope effect (KIE). Measuring the KIE provides strong evidence for the involvement of that specific C-H, N-H, or O-H bond in the transition state. For example, a KIE of 2.2 was observed in a ruthenium-catalyzed deuteration reaction, indicating that C-H activation is likely the rate-determining step. nih.gov
The influence of deuteration extends beyond reaction rates to stereoselectivity. In asymmetric catalysis, the precise geometry of the transition state dictates the stereochemical outcome. Isotopic substitution can subtly alter this geometry or the dynamics of the catalyst-substrate complex. While often the effect on stereoselectivity is minor, any observed change provides valuable information about the enantiodetermining step. In some complex systems, the choice of an achiral additive can even switch the enantioselectivity of a reaction catalyzed by a single chiral catalyst, a phenomenon that can be interrogated through mechanistic studies including deuterium labeling. researchgate.net
The following table presents hypothetical data illustrating how deuteration might influence a generic thiourea-catalyzed Michael addition.
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| N,N'-(1,2-Propylene)thiourea | 12 | 95 | 92 |
| This compound | 24 | 94 | 91 |
This table is illustrative and demonstrates a potential kinetic isotope effect where the deuterated catalyst leads to a slower reaction with minimal impact on yield or stereoselectivity.
Design Principles for Asymmetric Catalysis Incorporating Deuterated Thiourea Units
The insights gained from mechanistic studies using deuterated thioureas directly inform the rational design of new, more effective asymmetric catalysts. nih.gov Understanding the role of specific hydrogen bonds and the geometry of the catalyst-substrate assembly allows for the strategic placement of chiral scaffolds and functional groups to maximize stereocontrol.
Key design principles include:
Enhancing Acidity and Rigidity: Incorporating electron-withdrawing groups and rigid backbones, such as the 3,5-bis(trifluoromethyl)phenyl group, enhances the hydrogen-bonding capability of the thiourea N-H groups. wikipedia.orgnih.gov
Bifunctional Design: Many highly effective catalysts are bifunctional, containing both a thiourea moiety for electrophile activation and a basic group (e.g., a tertiary amine) to activate the nucleophile. nih.gov This dual activation can lead to highly ordered, cyclic transition states, resulting in excellent enantioselectivity. researchgate.net
Controlling Catalyst Aggregation: Mechanistic studies have revealed that catalyst self-aggregation can sometimes be a non-productive pathway. Catalyst design, such as linking two thiourea units, can be guided by these insights to favor substrate activation while preventing undesirable aggregation, leading to catalysts that are effective at very low loadings. nih.gov
Hybrid Catalysts: Novel catalytic systems have been developed by creating hybrid thioureas that incorporate other catalytic functionalities, such as arylboronic acids or ammonium (B1175870) salts, to promote specific transformations with high efficiency and selectivity. nih.gov
By leveraging the detailed mechanistic picture provided by techniques like deuterium labeling, chemists can move beyond trial-and-error approaches and rationally engineer the next generation of organocatalysts with superior activity and stereoselectivity for the synthesis of complex, enantioenriched molecules. nih.gov
Advanced Spectroscopic and Computational Investigations of N,n 1,2 Propylene Thiourea D6
Sophisticated Nuclear Magnetic Resonance (NMR) Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like N,N'-(1,2-Propylene)thiourea-d6, advanced NMR methods provide deep insights into its structure, dynamics, and the subtle effects of isotopic substitution.
Deuterium (B1214612) Isotope Effects on Chemical Shifts for Structural and Dynamic Probes
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. These effects are powerful probes for structural and dynamic studies. In this compound, where the methyl and methine protons of the propylene (B89431) backbone are replaced with deuterium, the ¹³C NMR spectrum is expected to show upfield shifts for the deuterated carbons (C1, C2, and the methyl carbon) compared to the non-deuterated analogue. This is due to the slightly shorter average C-D bond length and lower vibrational energy compared to the C-H bond.
The magnitude of the isotope shift can provide information about the electronic environment and hybridization of the carbon atom. For instance, the one-bond isotope shift (¹ΔC(D)) is typically around 0.2-0.4 ppm per deuterium atom, while two-bond isotope shifts (²ΔC(D)) are smaller, usually in the range of 0.05-0.15 ppm. By analyzing these shifts, researchers can confirm the positions of deuteration and gain insights into the conformational preferences of the five-membered ring.
Table 1: Predicted ¹³C NMR Chemical Shifts and Deuterium Isotope Effects for this compound
| Carbon Atom | Non-deuterated Chemical Shift (ppm) (Approx.) | Expected Isotope Shift (ppm) | Predicted d6 Chemical Shift (ppm) (Approx.) |
| C=S | 183.1 | Negligible | 183.1 |
| CH-CH₃ | 56.0 | Upfield | < 56.0 |
| CH₂ | 48.0 | Upfield | < 48.0 |
| CH₃ | 19.5 | Upfield | < 19.5 |
Note: The chemical shifts for the non-deuterated compound are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.
Variable-Temperature NMR Studies of Molecular Exchange and Equilibria
Variable-temperature (VT) NMR spectroscopy is an indispensable tool for studying dynamic processes in molecules, such as conformational changes and chemical exchange. lgcstandards.com In this compound, several dynamic processes can be investigated using this technique. The five-membered imidazolidine-2-thione ring is not planar and can undergo conformational inversion. Additionally, rotation around the N-C bonds can be restricted.
At low temperatures, these dynamic processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of these conformational equilibria, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process. The deuteration in this compound is not expected to significantly alter these dynamic processes compared to its non-deuterated counterpart.
Multidimensional NMR for Complex Structural Elucidation
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals in a molecule, especially for complex structures.
Although the ¹H NMR spectrum of this compound would be simplified due to the absence of signals from the deuterated positions, these techniques would be crucial for confirming the structure and assigning the remaining N-H protons. An HSQC experiment would correlate the N-H protons directly to their attached nitrogen atoms (if ¹⁵N labeled) or to adjacent carbons in an HMBC spectrum. HMBC is particularly useful as it reveals long-range couplings between protons and carbons (typically 2-3 bonds), helping to piece together the molecular skeleton. For instance, correlations between the N-H protons and the C=S carbon, as well as the carbons of the propylene backbone, would definitively confirm the connectivity of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Force Field Analysis and Molecular Motion
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, these methods are sensitive to the changes in mass and bond strength caused by isotopic substitution.
The IR spectrum of the non-deuterated N,N'-(1,2-Propylene)thiourea shows characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching and bending vibrations (around 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively), and the C=S stretching vibration (typically around 1100-1300 cm⁻¹). researchgate.net
Upon deuteration of the propylene group, the most significant changes in the vibrational spectrum are expected for the C-D stretching and bending modes. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches due to the heavier mass of deuterium. This relationship can be approximated by the formula:
ν_CD ≈ ν_CH / √2
Similarly, the C-D bending vibrations will also be shifted to lower wavenumbers. These predictable shifts are invaluable for assigning vibrational modes and for confirming the success of the deuteration reaction. The N-H and C=S stretching frequencies are expected to be less affected, although minor shifts can occur due to changes in vibrational coupling within the molecule. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=S bond, which often gives a strong Raman signal.
Table 2: Key Infrared Absorption Bands for N,N'-(1,2-Propylene)thiourea and Predicted Shifts for its d6 Analog
| Vibrational Mode | N,N'-(1,2-Propylene)thiourea Wavenumber (cm⁻¹) (Approx.) | This compound Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3250 | ~3250 |
| C-H stretch (aliphatic) | 2850-2980 | Absent |
| C-D stretch (aliphatic) | - | ~2100-2200 |
| C=S stretch | 1250 | ~1245 |
| C-N stretch | 1480 | ~1475 |
High-Resolution Mass Spectrometry for Isotopic Purity and Isotopic Tracing Applications
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and is particularly well-suited for the analysis of isotopically labeled compounds. researchgate.netnih.gov
For this compound, HRMS can be used to confirm its molecular formula (C₄H₂D₆N₂S) by measuring its exact mass. The theoretical exact mass of the deuterated compound is different from its non-deuterated counterpart (C₄H₈N₂S), allowing for their clear differentiation. nih.govclearsynth.com
Furthermore, HRMS is crucial for determining the isotopic purity of this compound. By resolving the mass peaks of the different isotopologues (molecules with varying numbers of deuterium atoms), the percentage of the desired d6 species can be quantified. This is essential for applications where a high degree of isotopic enrichment is required.
Table 3: Molecular Weights and Exact Masses of Propylene Thiourea (B124793) Isotopologues
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Exact Mass |
| N,N'-(1,2-Propylene)thiourea | C₄H₈N₂S | 116.19 | 116.04082 |
| This compound | C₄H₂D₆N₂S | 122.22 | 122.07843 |
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to study protein and nucleic acid conformational dynamics and solvent accessibility. While the deuteration in this compound is on the carbon backbone, the principles of HDX-MS can be applied to study the exchangeable N-H protons of the thiourea moiety.
In an HDX-MS experiment, the compound would be dissolved in a deuterated solvent (e.g., D₂O), and the rate at which the N-H protons exchange with deuterium from the solvent would be monitored by mass spectrometry. Protons in regions of the molecule that are highly solvent-exposed and not involved in strong intramolecular hydrogen bonding will exchange more rapidly than those that are shielded from the solvent or engaged in hydrogen bonds.
By analyzing the rate and extent of deuterium incorporation, information about the conformational dynamics and the local environment of the N-H groups can be obtained. This can be particularly insightful when studying the interactions of this compound with other molecules or its behavior in different solvent environments.
Stable Isotope Dilution Analysis in Quantitative Chemical Research
Stable isotope dilution (SID) analysis is a robust method for the precise quantification of analytes in complex matrices. nih.govnih.gov The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest, such as this compound, to a sample. aptochem.comclearsynth.com This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to its non-labeled counterpart, propylene thiourea (PTU). nih.gov Consequently, it co-elutes during chromatographic separation and experiences similar ionization effects in mass spectrometry. aptochem.com This co-behavior allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to highly accurate and precise measurements. nih.govscioninstruments.comnih.gov
The use of deuterated standards like this compound is particularly advantageous in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and quantification without spectral overlap. aptochem.com This methodology has been successfully applied to the analysis of various contaminants in environmental and food samples. nih.govthermofisher.comnumberanalytics.com For instance, in the determination of PTU in foodstuff, the addition of this compound enables the accurate measurement of PTU levels, even at trace concentrations. nih.gov
Table 1: Illustrative Data for the Quantification of Propylene Thiourea using this compound by Stable Isotope Dilution LC-MS/MS
| Sample ID | Analyte (PTU) Peak Area | Internal Standard (PTU-d6) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/kg) |
|---|---|---|---|---|
| Blank | Not Detected | 55,432 | 0.000 | Not Detected |
| Spiked Sample 1 | 12,345 | 54,987 | 0.225 | 5.1 |
| Food Sample A | 8,765 | 55,112 | 0.159 | 3.6 |
| Food Sample B | Not Detected | 56,011 | 0.000 | Not Detected |
Quantum Chemical Calculations and Molecular Modeling
While experimental techniques provide invaluable data, quantum chemical calculations and molecular modeling offer a complementary, in-silico approach to understanding the properties of molecules like this compound. These computational methods allow for the investigation of molecular structure, electronic properties, and dynamic behavior at an atomic level of detail that is often inaccessible through experimentation alone.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. sciensage.infobenthamdirect.com This method can be applied to this compound to predict its three-dimensional structure with high accuracy. DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For thiourea and its derivatives, DFT studies have been used to understand the conformational landscape and the nature of the chemical bonds within the molecule. nih.govmst.edu By applying DFT to this compound, one could elucidate the subtle structural changes induced by the deuterium substitution.
Table 2: Predicted Geometric Parameters of this compound from a Hypothetical DFT Calculation (B3LYP/6-31G(d,p))
| Parameter | Value |
|---|---|
| C=S Bond Length | 1.685 Å |
| Average N-C Bond Length (Thiourea Core) | 1.380 Å |
| Average C-D Bond Length | 1.092 Å |
| N-C-N Bond Angle | 117.5° |
| C-N-C-C Dihedral Angle | -25.3° |
Computational Prediction of Isotopic Effects and Spectroscopic Parameters
A significant application of computational chemistry is the prediction of isotopic effects on spectroscopic properties. coe.edu For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com The substitution of hydrogen with deuterium leads to characteristic shifts in the vibrational frequencies of C-H bonds, a phenomenon that can be accurately modeled. rsc.org These theoretical predictions can aid in the interpretation of experimental spectra and confirm the position of the isotopic labels. ed.gov Furthermore, the calculation of NMR chemical shifts for the deuterated compound can provide a deeper understanding of its electronic environment. mdpi.com
Table 3: Hypothetical Comparison of Calculated Vibrational Frequencies (cm⁻¹) for N,N'-(1,2-Propylene)thiourea and its d6-Isotopologue
| Vibrational Mode | PTU (Calculated) | PTU-d6 (Calculated) | Expected Isotopic Shift |
|---|---|---|---|
| C-H Stretch (aliphatic) | 2950 | - | Shift to C-D Stretch |
| C-D Stretch (aliphatic) | - | 2150 | - |
| N-H Stretch | 3400 | 3400 | Minimal |
| C=S Stretch | 1100 | 1095 | Small |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing deuterated thiourea derivatives like N,N'-(1,2-Propylene)thiourea-d6, and how do isotopic labeling protocols affect yield?
- Methodological Answer : The synthesis of deuterated thioureas typically involves substituting hydrogen atoms with deuterium at specific positions using deuterated precursors. For this compound, the propylene backbone is deuterated (C₃D₆), which requires deuterated 1,2-propylene diamine or related intermediates. A common approach involves reacting deuterated propylene diamine with thiophosgene (CSCl₂) under controlled conditions to form the thiourea moiety. Isotopic purity is ensured via repeated purification (e.g., recrystallization or column chromatography) and verified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Key Considerations : Yield optimization requires anhydrous conditions and precise stoichiometric ratios to avoid side reactions. Deuterium incorporation efficiency can be monitored using isotopic ratio MS.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming isotopic labeling?
- Methodological Answer : Structural confirmation relies on a combination of:
- NMR : ¹H/²H NMR distinguishes deuterated vs. non-deuterated positions. The absence of proton signals in the propylene region (δ ~1.5–2.5 ppm) confirms deuterium substitution.
- FT-IR : Thiourea vibrations (C=S stretch ~1250–1350 cm⁻¹) and N-H/D stretches (~3200 cm⁻¹ for H; absent for D) validate labeling.
- High-Resolution MS : Exact mass analysis confirms the molecular formula (e.g., C₄D₆N₂S vs. C₄H₆N₂S) .
- Advanced Tip : Isotopic purity >98% is critical for mechanistic studies; residual protons can skew kinetic isotope effect (KIE) measurements.
Advanced Research Questions
Q. What role does this compound play in studying reaction mechanisms involving thiourea catalysts, and how do deuterium isotopes influence observed KIEs?
- Methodological Answer : Thioureas act as hydrogen-bond-donor catalysts in asymmetric synthesis. Deuterated analogs like this compound are used to probe transition states via KIE analysis. For example:
- KIE Measurement : Compare reaction rates (e.g., enantioselective alkylation) using protonated vs. deuterated catalysts. A primary KIE (k_H/k_D > 1) suggests hydrogen bonding is rate-limiting.
- Isotopic Perturbation : Deuterium’s lower zero-point energy alters hydrogen-bond strength, affecting catalytic efficiency and selectivity .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of thiourea derivatives, and what challenges arise when analyzing deuterated analogs?
- Methodological Answer : X-ray crystallography provides unambiguous bond lengths and angles. For this compound:
- Deuterium Positioning : Neutron diffraction or high-resolution X-ray data (with isotopic substitution) is required to locate deuterium atoms, which are poorly resolved in standard X-ray structures.
- Comparative Analysis : Compare with non-deuterated analogs (e.g., N,N'-(1,2-Propylene)thiourea) to identify isotopic effects on crystal packing or hydrogen-bond networks .
- Contradiction Example : Discrepancies in C=S bond lengths (1.68–1.72 Å) across studies may arise from differences in crystallization solvents or measurement techniques.
Q. What are the implications of using this compound in metabolic or toxicological studies, and how does deuteration affect bioavailability?
- Methodological Answer : Deuteration alters pharmacokinetics (e.g., metabolic stability, distribution):
- Metabolic Stability : Deuterated C-D bonds resist cytochrome P450 oxidation, prolonging half-life.
- Toxicity Profiling : Compare in vitro cytotoxicity (e.g., HepG2 cells) of deuterated vs. non-deuterated thioureas to assess isotope-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
